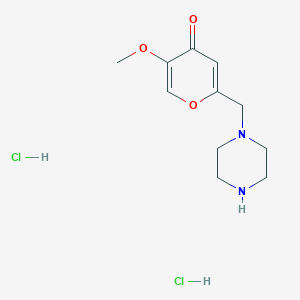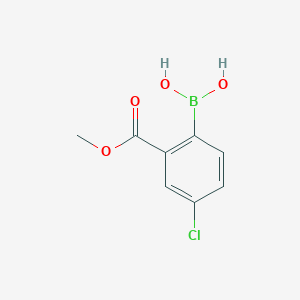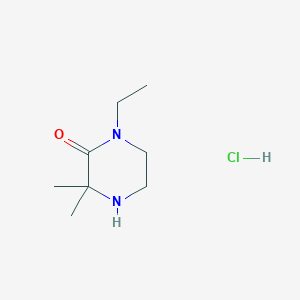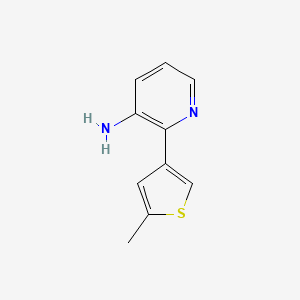![molecular formula C10H14N2O5S B1432009 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol CAS No. 1437795-14-6](/img/structure/B1432009.png)
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol
描述
“3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1437795-14-6 . It has a molecular weight of 274.3 and its IUPAC name is 3-((2-(methylsulfonyl)-5-nitrophenyl)amino)propan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O5S/c1-18(16,17)10-4-3-8(12(14)15)7-9(10)11-5-2-6-13/h3-4,7,11,13H,2,5-6H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (274.3 ) and its IUPAC name (3-((2-(methylsulfonyl)-5-nitrophenyl)amino)propan-1-ol ). Unfortunately, other specific physical and chemical properties were not found in the web search results.
作用机制
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation. These findings suggest that this compound could have a broad range of biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and inflammatory bowel disease. It has also been shown to reduce tumor growth in animal models of cancer. These findings suggest that this compound could have potential therapeutic applications in various diseases.
实验室实验的优点和局限性
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also has a broad range of biological activities, which makes it a versatile compound for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited bioavailability, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol. One area of interest is its potential as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in animal models and humans.
Another area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and humans.
Finally, this compound's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. This could lead to the development of more potent and specific this compound analogs for various biological applications.
科学研究应用
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Another area of interest is this compound's potential anti-cancer activity. This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. These findings suggest that this compound could be a potential candidate for the development of anti-cancer drugs.
安全和危害
For safety information and potential hazards associated with “3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about the compound’s safety, handling, storage, and disposal procedures.
属性
IUPAC Name |
3-(2-methylsulfonyl-5-nitroanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-18(16,17)10-4-3-8(12(14)15)7-9(10)11-5-2-6-13/h3-4,7,11,13H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVBUCQZYGBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200246 | |
| Record name | 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1437795-14-6 | |
| Record name | 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437795-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B1431939.png)
![3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1431940.png)
![3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431941.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431942.png)
![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1431945.png)
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431946.png)
